molecular formula C11H14N2O2 B12312542 2-Phenyloxolane-3-carbohydrazide

2-Phenyloxolane-3-carbohydrazide

Cat. No.: B12312542
M. Wt: 206.24 g/mol
InChI Key: NWKLPUKIUCFNBF-UHFFFAOYSA-N
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Description

2-Phenyloxolane-3-carbohydrazide is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an oxolane ring and a carbohydrazide group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyloxolane-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with hydrazine hydrate. This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process may include additional purification steps, such as crystallization or distillation, to achieve high purity levels suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyloxolane-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbohydrazide group, which can act as a nucleophile or electrophile depending on the reaction conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits succinate dehydrogenase, disrupting the fungal cell’s energy production. This inhibition is facilitated by the compound’s ability to bind to the enzyme’s active site, preventing its normal function .

Comparison with Similar Compounds

Uniqueness: 2-Phenyloxolane-3-carbohydrazide stands out due to its combination of the oxolane ring and carbohydrazide group, providing unique reactivity and versatility in chemical synthesis. This combination allows for a broader range of applications compared to its simpler analogs .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-phenyloxolane-3-carbohydrazide

InChI

InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)

InChI Key

NWKLPUKIUCFNBF-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)NN)C2=CC=CC=C2

Origin of Product

United States

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